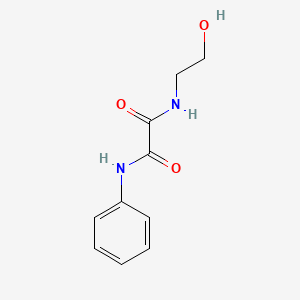
N-(2-hydroxyethyl)-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyethyl)-N’-phenylethanediamide: is an organic compound that features both amide and hydroxyl functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure consists of a phenyl group attached to an ethanediamide backbone, with a hydroxyethyl group attached to one of the nitrogen atoms.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes in the body
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
The impact of these properties on the bioavailability of N-(2-hydroxyethyl)-N’-phenylethanediamide is therefore unknown .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular levels
Action Environment
Environmental factors can often impact the effectiveness and stability of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-N’-phenylethanediamide typically involves the reaction of phenylethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as zinc-doped calcium oxide, to facilitate the formation of the desired product . The reaction conditions include maintaining a temperature of around 90°C and ensuring the reaction mixture is free from moisture to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of N-(2-hydroxyethyl)-N’-phenylethanediamide can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a heterogeneous catalyst to ensure high conversion rates and selectivity. The process is optimized to minimize waste and maximize yield, making it a commercially viable method for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxyethyl)-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N-(2-oxoethyl)-N’-phenylethanediamide.
Reduction: The amide group can be reduced to form the corresponding amine, N-(2-hydroxyethyl)-N’-phenylethylamine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: N-(2-oxoethyl)-N’-phenylethanediamide
Reduction: N-(2-hydroxyethyl)-N’-phenylethylamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-hydroxyethyl)-N’-phenylethanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of surfactants, chelating agents, and other industrial chemicals
Comparison with Similar Compounds
N-(2-hydroxyethyl)ethylenediamine: This compound has a similar structure but lacks the phenyl group, making it less hydrophobic and altering its reactivity.
Methyldiethanolamine: This compound has a similar hydroxyl and amine functionality but differs in its overall structure and applications.
Uniqueness: N-(2-hydroxyethyl)-N’-phenylethanediamide is unique due to the presence of both a phenyl group and a hydroxyethyl group. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-7-6-11-9(14)10(15)12-8-4-2-1-3-5-8/h1-5,13H,6-7H2,(H,11,14)(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQJVBMNVYKEHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
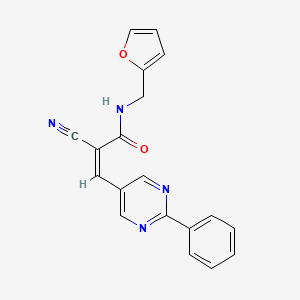
![2-[5-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2574006.png)
![2-(Iodomethyl)-1-oxaspiro[4.7]dodecane](/img/structure/B2574007.png)
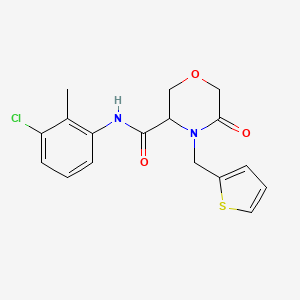
![2,5-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2574009.png)
![N-(4-methylbenzyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2574010.png)
![N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2-(3-methylphenyl)acetamide](/img/structure/B2574011.png)
![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]amine dihydrochloride](/img/new.no-structure.jpg)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2574013.png)
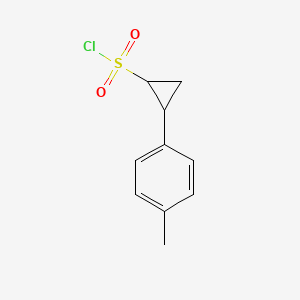
![4-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2574020.png)
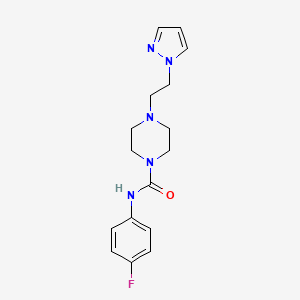
![5-((4-Isopropylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2574025.png)
![1-{[2-(Diethylamino)ethyl]amino}-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2574027.png)
